molecular formula C12H12O4 B12207337 2-Phenylcyclobutane-1,1-dicarboxylic acid CAS No. 91963-65-4

2-Phenylcyclobutane-1,1-dicarboxylic acid

Cat. No.: B12207337
CAS No.: 91963-65-4
M. Wt: 220.22 g/mol
InChI Key: XUUXKHXLMLVJJP-UHFFFAOYSA-N
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Description

1,1-Cyclobutanedicarboxylicacid, 2-phenyl- is a compound with the molecular formula C6H8O4 It is a derivative of cyclobutane, featuring two carboxylic acid groups attached to the same carbon atom, along with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclobutanedicarboxylicacid, 2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dibromopropane with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity 1,1-Cyclobutanedicarboxylicacid, 2-phenyl-.

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclobutanedicarboxylicacid, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives or further oxidation to dicarboxylic acids.

    Reduction: Formation of cyclobutanediol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1,1-Cyclobutanedicarboxylicacid, 2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Cyclobutanedicarboxylicacid, 2-phenyl- involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,1-dicarboxylic acid: Similar structure but lacks the phenyl group.

    Cyclopropane-1,1-dicarboxylic acid: Smaller ring size, different reactivity.

    Cyclobutanecarboxylic acid: Contains only one carboxylic acid group

Uniqueness

1,1-Cyclobutanedicarboxylicacid, 2-phenyl- is unique due to the presence of both carboxylic acid groups and a phenyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91963-65-4

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-phenylcyclobutane-1,1-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c13-10(14)12(11(15)16)7-6-9(12)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)

InChI Key

XUUXKHXLMLVJJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)(C(=O)O)C(=O)O

Origin of Product

United States

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